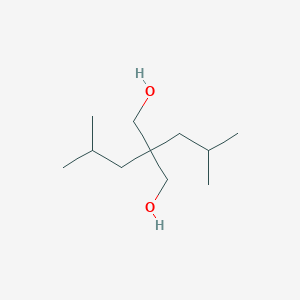

2,2-Diisobutyl-1,3-propanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-bis(2-methylpropyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2/c1-9(2)5-11(7-12,8-13)6-10(3)4/h9-10,12-13H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRCHMOHGGDNIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(C)C)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398392 | |

| Record name | 2,2-Diisobutyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10547-96-3 | |

| Record name | 2,2-Diisobutyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,2-diisobutyl-1,3-propanediol synthesis via aldol condensation

An In-Depth Technical Guide to the Synthesis of 2,2-Diisobutyl-1,3-Propanediol via Aldol Condensation

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a gem-disubstituted diol with significant potential in polymer science and specialty chemicals. The core synthetic strategy revolves around a base-catalyzed crossed aldol condensation of isovaleraldehyde and formaldehyde, followed by a reduction step, often occurring in situ via a Cannizzaro-type reaction. This document elucidates the underlying reaction mechanisms, provides a detailed experimental protocol, explores the optimization of critical process parameters, and discusses the purification and characterization of the final product. Designed for researchers, chemists, and drug development professionals, this guide integrates established principles from analogous industrial syntheses to provide a robust framework for laboratory and pilot-scale production.

Introduction: The Significance of 2,2-Disubstituted-1,3-Propanediols

The class of 2,2-disubstituted-1,3-propanediols represents a cornerstone in the development of high-performance polymers and synthetic lubricants. The archetypal member of this family, 2,2-dimethyl-1,3-propanediol (neopentyl glycol or NPG), is widely used in the manufacturing of polyesters, paints, and plasticizers, where it imparts exceptional stability against heat, light, and water.[1][2] The gem-dialkyl substitution on the central carbon atom creates a sterically hindered environment that protects the ester linkages from hydrolysis, a key attribute for durable materials.

This compound, the focus of this guide, extends these properties by incorporating larger isobutyl groups. This structural modification is anticipated to enhance hydrophobicity and flexibility in resulting polymers, opening avenues for novel applications in coatings, elastomers, and synthetic esters with tailored performance characteristics.

The most industrially viable and efficient route to these diols is the aldol condensation. Specifically, the synthesis of this compound is achieved through a crossed aldol reaction between isovaleraldehyde (which possesses two reactive α-hydrogens) and formaldehyde (which has no α-hydrogens and is thus non-enolizable).[3][4] This is typically followed by a reduction of the intermediate aldehyde to the desired diol.

Reaction Mechanism: A Tollens Condensation Pathway

The synthesis proceeds via a specific variant of the aldol condensation known as the Tollens condensation.[5] This pathway involves a sequence of base-catalyzed aldol additions followed by a crossed Cannizzaro reaction, which serves as the reduction step.[5][6][7]

The mechanism can be dissected into three primary stages:

-

First Aldol Addition: A strong base (e.g., hydroxide) abstracts an acidic α-hydrogen from isovaleraldehyde to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of formaldehyde.[8][9]

-

Second Aldol Addition: The process repeats as the base abstracts the remaining α-hydrogen from the intermediate mono-alcohol, forming a new enolate that subsequently attacks a second molecule of formaldehyde. This results in the formation of 2,2-bis(hydroxymethyl)-3-methylbutanal.

-

Crossed Cannizzaro Reaction: The resulting aldehyde intermediate has no α-hydrogens and cannot be enolized further.[5] In the presence of a strong base and excess formaldehyde, a hydride transfer occurs from formaldehyde (which is oxidized to formate) to the intermediate aldehyde (which is reduced to the primary alcohol).[5] This final step yields the target molecule, this compound.

Caption: Mechanism of this compound synthesis.

Experimental Protocol and Workflow

The following protocol is a generalized procedure derived from established methods for synthesizing analogous 2,2-disubstituted-1,3-propanediols.[10][11][12] Researchers should perform appropriate risk assessments and optimize conditions for their specific laboratory setup.

Reagents and Materials

| Reagent/Material | Formula | Purity | Notes |

| Isovaleraldehyde | C₅H₁₀O | ≥98% | Must be free of acidic impurities. |

| Formaldehyde | CH₂O | 37 wt% in H₂O | Stabilized with methanol. |

| Sodium Hydroxide | NaOH | ≥97% | Catalyst. Can be substituted. |

| Diethyl Ether | (C₂H₅)₂O | Reagent Grade | For extraction. |

| Anhydrous MgSO₄ | MgSO₄ | --- | Drying agent. |

| Stirred Tank Reactor | --- | --- | With temperature control and dropping funnel. |

Step-by-Step Methodology

-

Reactor Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in a cooling bath (ice-water or controlled chiller).

-

Initial Charge: Charge the flask with 185 g (2.28 mol) of 37% aqueous formaldehyde and 2.5 g of sodium hydroxide (catalyst). Begin stirring and cool the mixture to 15-20°C.

-

Aldehyde Addition: Add 86 g (1.0 mol) of isovaleraldehyde to the dropping funnel. Add the isovaleraldehyde dropwise to the stirred reaction mixture over a period of 2-3 hours. Critically, maintain the internal temperature between 40°C and 60°C.[7][10] The reaction is exothermic; control the addition rate to manage the temperature.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 60°C for an additional 1-2 hours to ensure the reaction goes to completion.[6][7]

-

Workup & Neutralization: Cool the reaction mixture to room temperature. Neutralize the catalyst by adding formic acid until the pH is approximately 7.

-

Product Isolation:

-

Transfer the mixture to a separatory funnel. The product may separate as an organic layer.

-

Extract the aqueous layer three times with 100 mL portions of diethyl ether.

-

Combine all organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

-

Purification: The crude product is a viscous oil or a low-melting solid. High-purity this compound can be obtained by vacuum distillation or recrystallization from a suitable solvent (e.g., toluene). Purification of 1,3-propanediols can also be achieved using ion-exchange resins.[13]

Caption: Experimental workflow for propanediol synthesis.

Process Optimization: Key Parameters

The yield and selectivity of the synthesis are highly dependent on several critical parameters. Optimization involves balancing reaction kinetics against the formation of side products.

| Parameter | Optimal Range | Rationale & Impact on Synthesis | Supporting Sources |

| Catalyst | Basic (NaOH, Ca(OH)₂, Na₂O) | Strong bases are required to generate the enolate from isovaleraldehyde. The choice of catalyst can affect reaction rate and ease of removal. Homogeneous bases like NaOH are common, though solid base catalysts are being explored to simplify purification.[14] | [10][11][12] |

| Temperature | 40 - 80°C | Higher temperatures increase the reaction rate but can promote side reactions, such as the self-condensation of isovaleraldehyde or the Cannizzaro reaction of formaldehyde alone. Precise temperature control is crucial for high selectivity. | [7][10][11] |

| Reaction Time | 2 - 5 hours | Sufficient time is needed to achieve high conversion of the limiting reagent (isovaleraldehyde). Prolonged reaction times at high temperatures may lead to product degradation or side reactions. | [7][10][11][12] |

| Reactant Ratio | Formaldehyde in excess | A molar excess of formaldehyde ensures that both α-hydrogens on the isovaleraldehyde are substituted and drives the final Cannizzaro reduction step to completion. | [15] |

Conclusion

The synthesis of this compound via the Tollens condensation of isovaleraldehyde and formaldehyde is a robust and scalable method. This guide outlines the fundamental mechanism, a detailed experimental protocol, and the key parameters for process optimization. By carefully controlling reaction conditions, particularly temperature and reactant stoichiometry, researchers can achieve high yields of this valuable diol. The principles and procedures detailed herein, drawn from extensive literature on analogous compounds, provide a solid foundation for the successful synthesis and further investigation of this compound and its applications in advanced materials and chemical synthesis.

References

-

Wikipedia. Neopentyl glycol. [Link]

-

Patsnap Eureka. Method for directly synthesizing 2,2,4-trimethyl-1,3-pentanediol diisobutyrate from isobutyraldehyde. [Link]

-

The Science Snail. The Tollens Condensation. [Link]

-

Scientific.Net. Synthesis of 2,2,4-Trimethyl-1,3-Pentanediol Monoisobutyrate. [Link]

-

ResearchGate. Synthesis of 2,2,4-Trimethyl-1,3-Pentanediol Monoisobutyrate. [Link]

-

ResearchGate. Synthesis of 2, 2, 4-trimethyl-1, 3-pentanediol monoisobutyrate catalyzed by sodium methoxide. [Link]

-

Clariant Catalysis. Aldol Condensation of Aldehydes and Ketones over Solid Base Catalysts. [Link]

-

ResearchGate. Synthesis of 2,2,4-Trimethyl-1,3-Pentanediol Monoisobutyrate. [Link]

-

Jiuan Chemical. Understanding the Neopentyl Glycol Production Process. [Link]

-

Wikipedia. Aldol condensation. [Link]

- Google Patents.

-

ResearchGate. General schemes of NPG synthesis: condensation of isobutyraldehyde with.... [Link]

-

Master Organic Chemistry. Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]

-

Khan Academy. Crossed-aldol condensation reaction | Aldehydes, ketones & carb. acids | Chemistry | Khan Academy. [Link]

- Google Patents. US3442931A - Preparation of 2,2-disubstituted-1,3-propanediol monoesters.

-

Semantic Scholar. Cross-Aldol condensation of isobutyraldehyde and formaldehyde using phase transfer catalyst. [Link]

-

Scribd. Chemists' Guide to Aldol Condensation. [Link]

-

Chemistry Steps. Aldol Reaction - Principles and Mechanism. [Link]

-

National Center for Biotechnology Information. Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. [Link]

Sources

- 1. Neopentyl glycol - Wikipedia [en.wikipedia.org]

- 2. jiuanchemical.com [jiuanchemical.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. The Tollens Condensation - The Science Snail [sciencesnail.com]

- 6. researchgate.net [researchgate.net]

- 7. CN101948386A - Method for preparing 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate - Google Patents [patents.google.com]

- 8. Aldol condensation - Wikipedia [en.wikipedia.org]

- 9. SATHEE: Aldol Condensation [sathee.iitk.ac.in]

- 10. Method for directly synthesizing 2,2,4-trimethyl-1,3-pentanediol diisobutyrate from isobutyraldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 11. Synthesis of 2,2,4-Trimethyl-1,3-Pentanediol Monoisobutyrate | Scientific.Net [scientific.net]

- 12. researchgate.net [researchgate.net]

- 13. Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nacatsoc.org [nacatsoc.org]

- 15. US3442931A - Preparation of 2,2-disubstituted-1,3-propanediol monoesters - Google Patents [patents.google.com]

A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2,2-diisobutyl-1,3-propanediol: Prediction, Interpretation, and Experimental Protocol

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of 2,2-diisobutyl-1,3-propanediol. Designed for researchers, scientists, and drug development professionals, this document delves into the prediction and interpretation of the NMR spectra of this compound, supported by established principles of NMR spectroscopy. In the absence of direct experimental spectra in publicly available literature, this guide synthesizes data from structurally analogous compounds and theoretical knowledge to provide a robust analytical framework. Furthermore, a detailed, field-proven experimental protocol for the acquisition of high-quality NMR data for this class of molecules is presented.

Introduction

This compound is a diol featuring a sterically hindered neopentyl-like core. This structural motif, with two isobutyl substituents at the C2 position, imparts unique physicochemical properties that are of interest in polymer chemistry, lubricants, and as a building block in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and purity assessment of such molecules. This guide will provide a detailed theoretical analysis of the expected ¹H and ¹³C NMR spectra, offering insights into the chemical environment of each nucleus.

Predicted ¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is predicted to be relatively simple, reflecting the molecule's symmetry. The two isobutyl groups and the two hydroxymethyl groups are chemically equivalent. The expected signals are detailed below.

A key feature of the ¹H NMR spectrum of alcohols is the chemical shift of the hydroxyl (-OH) proton, which is highly variable and depends on concentration, temperature, and the solvent used.[1][2][3] In aprotic solvents like chloroform-d (CDCl₃), the hydroxyl proton signal is often a broad singlet. Its chemical shift can be confirmed by a D₂O exchange experiment, where the addition of a drop of deuterium oxide to the NMR tube results in the disappearance of the -OH signal due to the rapid exchange of the hydroxyl proton with deuterium.[4]

Predicted ¹H NMR Chemical Shifts

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH ₂OH (a) | ~3.5 | Singlet | 4H |

| -OH (b) | 1.5 - 4.0 (variable) | Broad Singlet | 2H |

| -CH ₂-CH(CH₃)₂ (c) | ~1.3 | Doublet | 4H |

| -CH₂-CH (CH₃)₂ (d) | ~1.8 | Nonet | 2H |

| -CH(CH ₃)₂ (e) | ~0.9 | Doublet | 12H |

Predicted in CDCl₃ at 500 MHz. These are estimated values based on analogous structures and general chemical shift principles.

Predicted ¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five chemically non-equivalent carbon atoms in the molecule. The use of Distortionless Enhancement by Polarization Transfer (DEPT) NMR spectroscopy can be invaluable in distinguishing between CH₃, CH₂, CH, and quaternary carbons.[5][6][7][8][9]

-

DEPT-90: This experiment will show a signal only for the CH carbon.

-

DEPT-135: This experiment will show positive signals for CH₃ and CH carbons, and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.

Predicted ¹³C NMR Chemical Shifts

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |

| -C H₂OH (1) | ~70 | CH₂ (negative in DEPT-135) |

| -C (CH₂CH(CH₃)₂)₂ (2) | ~42 | Quaternary (absent in DEPT) |

| -C H₂-CH(CH₃)₂ (3) | ~48 | CH₂ (negative in DEPT-135) |

| -C H(CH₃)₂ (4) | ~25 | CH (positive in DEPT-135, present in DEPT-90) |

| -CH(C H₃)₂ (5) | ~24 | CH₃ (positive in DEPT-135) |

Predicted in CDCl₃ at 125 MHz. These are estimated values based on analogous structures and general chemical shift principles.[1][10]

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with the proposed ¹H and ¹³C NMR assignments.

Caption: Molecular structure of this compound with proton and carbon numbering for NMR assignment.

Experimental Protocol for NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

I. Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity. Potential impurities from its synthesis, which typically involves an aldol condensation followed by reduction, could include unreacted starting materials or side-products.[11][12]

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Other suitable solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). Note that the chemical shift of the hydroxyl protons is highly dependent on the solvent.[13][14]

-

Concentration: Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Internal Standard: For precise chemical shift referencing, add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), directly to the solvent. Modern NMR instruments can also reference the spectrum to the residual solvent peak.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous. If necessary, use a vortex mixer or brief sonication.

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer.

¹H NMR Acquisition:

-

Experiment: Standard 1D proton experiment.

-

Temperature: 298 K (25 °C).

-

Pulse Program: A standard 90° pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled 1D carbon experiment.

-

Temperature: 298 K (25 °C).

-

Pulse Program: A standard pulse program with proton decoupling.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans, depending on the sample concentration.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

DEPT Experiments:

-

Run DEPT-90 and DEPT-135 experiments to aid in the assignment of carbon signals. Use the standard pulse programs provided by the spectrometer software.

III. Data Processing and Analysis

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in both the ¹H and ¹³C spectra.

-

D₂O Exchange (optional for ¹H NMR): To confirm the assignment of the hydroxyl proton signal, add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The -OH peak should disappear or significantly diminish in intensity.

Experimental Workflow Diagram

Caption: Workflow for NMR analysis of this compound.

Conclusion

References

-

Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Fiveable. DEPT 13C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

-

OpenOChem Learn. Alcohols. Retrieved from [Link]

-

Chemistry Steps. DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]

-

Lautens, M., & Nicolaus, N. (2011). Desymmetrization of 2,2-Disubstituted 1,3-Propanediols. Synfacts, 2011(04), 0404–0404. [Link]

-

University College London. Chemical shifts. Retrieved from [Link]

-

National Institutes of Health. (2012). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 17(6), 6333-6380. [Link]

-

Scribd. Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

-

Delta State University. COMPARISON OF 13C–NMR CHEMICAL SHIFTS WITH QUANTUM CALCULATIONS. Retrieved from [Link]

-

Reddit. (2023, March 16). Hydroxyl Groups in NMR. Retrieved from [Link]

-

ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). 10: chemical shifts for 1 H (upper spectrum) and for 13 C (lower spectrum). Retrieved from [Link]

-

Journal of the American Chemical Society. (2021, March 15). Enantioselective Desymmetrization of 2-Aryl-1,3-propanediols by Direct O-Alkylation with a Rationally Designed Chiral Hemiboronic Acid Catalyst That Mitigates Substrate Conformational Poisoning. Retrieved from [Link]

-

hil17_sln.html. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. Alcohols | OpenOChem Learn [learn.openochem.org]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. reddit.com [reddit.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 9. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Mass spectrometry fragmentation pattern of 2,2-diisobutyl-1,3-propanediol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,2-diisobutyl-1,3-propanediol

Abstract

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. As a symmetrically substituted neopentyl-type diol, its fragmentation is governed by specific pathways, including dominant alpha-cleavages and subsequent rearrangements. This document outlines the primary fragmentation mechanisms, proposes structures for key fragment ions, and provides a hypothetical experimental protocol for acquiring its mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS). The insights presented are crucial for researchers in compound identification, structural elucidation, and metabolomics who may encounter this molecule or structurally related analogues.

Introduction to this compound and its Mass Spectrometric Analysis

This compound is a dihydric alcohol with the molecular formula C₁₁H₂₄O₂ and a molecular weight of 188.31 g/mol .[1] Its structure features a central quaternary carbon atom bonded to two isobutyl groups and two hydroxymethyl groups. This "neopentyl-like" core sterically hinders the molecule and dictates its chemical behavior, including its fragmentation pattern under mass spectrometric analysis.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is an indispensable tool for the identification and structural elucidation of volatile and semi-volatile organic compounds.[2] Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[3] Understanding these fragmentation pathways is paramount for unambiguous compound identification. For this compound, the fragmentation pattern provides a unique fingerprint that can be used to distinguish it from its isomers and other related compounds.

Core Principles of Electron Ionization (EI) Fragmentation

In EI-MS, analyte molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).[4] This molecular ion is often unstable and rapidly undergoes a series of unimolecular decomposition reactions to yield smaller fragment ions and neutral radicals or molecules.[5]

The fragmentation pathways are not random; they are governed by fundamental chemical principles. The most common pathways include:

-

Alpha-Cleavage (α-cleavage): The bond adjacent to a heteroatom (like oxygen in an alcohol) breaks. This is a dominant pathway for alcohols, driven by the formation of a stable, resonance-stabilized oxonium ion.[6][7]

-

Inductive Cleavage: Bond cleavage driven by the electronegativity of a heteroatom, leading to a heterolytic bond break.[8]

-

Rearrangements: Intramolecular atom (often hydrogen) or group transfers that lead to the elimination of stable neutral molecules, such as water (H₂O), alkenes, or carbon monoxide (CO).[5] A well-known example is the McLafferty rearrangement, which involves a γ-hydrogen transfer to a carbonyl or other unsaturated functional group.[7][9]

For alcohols, the molecular ion peak is often weak or entirely absent due to the rapid fragmentation that occurs upon ionization.[10] The most prominent peaks typically arise from α-cleavage and the loss of water.[5]

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound is predicted to be dominated by α-cleavages at the sterically crowded quaternary carbon center.

Molecular Ion (M⁺•)

Upon electron ionization, this compound will form a molecular ion at a mass-to-charge ratio (m/z) of 188. M (C₁₁H₂₄O₂) → [C₁₁H₂₄O₂]⁺• (m/z 188) Consistent with many alcohols, especially those with significant branching, the M⁺• peak is expected to be of very low abundance or completely absent from the spectrum.[10]

Primary Fragmentation: Alpha-Cleavage

The quaternary carbon (C2) is the site of two primary α-cleavage pathways. Ionization is initiated by the removal of a non-bonding electron from one of the oxygen atoms.

-

Loss of an Isobutyl Radical (•C₄H₉): Cleavage of the C2-C(isobutyl) bond is a highly favorable pathway. This results in the expulsion of an isobutyl radical (mass 57 u) and the formation of a stable, resonance-stabilized cation at m/z 131. The loss of the largest alkyl group is typically the most favored α-cleavage pathway.[11]

[C₁₁H₂₄O₂]⁺• (m/z 188) → [C₇H₁₅O₂]⁺ (m/z 131) + •C₄H₉

-

Loss of a Hydroxymethyl Radical (•CH₂OH): Alternatively, cleavage of a C2-C(hydroxymethyl) bond can occur. This leads to the loss of a hydroxymethyl radical (mass 31 u) and the formation of a cation at m/z 157.

[C₁₁H₂₄O₂]⁺• (m/z 188) → [C₁₀H₂₁O]⁺ (m/z 157) + •CH₂OH

Between these two pathways, the loss of the isobutyl radical to form the m/z 131 ion is predicted to be the more dominant fragmentation, likely resulting in the base peak or one of the most intense peaks in the spectrum.

Secondary and Tertiary Fragmentations

The primary fragment ions will undergo further fragmentation to produce a cascade of smaller ions.

-

Fragmentation of the [M - 57]⁺ Ion (m/z 131): The ion at m/z 131 can undergo several subsequent fragmentation reactions. A common pathway for ions of this type is the loss of a stable neutral molecule. The loss of formaldehyde (CH₂O, 30 u) is plausible, leading to an ion at m/z 101.

[C₇H₁₅O₂]⁺ (m/z 131) → [C₆H₁₃O]⁺ (m/z 101) + CH₂O

Further fragmentation of the m/z 101 ion can occur via the loss of water (H₂O, 18 u) to yield an ion at m/z 83.

[C₆H₁₃O]⁺ (m/z 101) → [C₆H₁₁]⁺ (m/z 83) + H₂O

-

Fragmentation of the Isobutyl Group: The isobutyl group itself can produce characteristic ions. The isobutyl cation ([C₄H₉]⁺, m/z 57 ) and the isopropyl cation ([C₃H₇]⁺, m/z 43 ) are common fragments from compounds containing this moiety and are expected to be present in the spectrum.

Summary of Predicted Key Ions

The following table summarizes the major ions predicted to appear in the EI mass spectrum of this compound.

| m/z | Proposed Ion Structure/Formula | Proposed Fragmentation Mechanism | Predicted Intensity |

| 188 | [C₁₁H₂₄O₂]⁺• | Molecular Ion (M⁺•) | Very Low / Absent |

| 157 | [C₁₀H₂₁O]⁺ | α-cleavage: [M - •CH₂OH]⁺ | Low |

| 131 | [C₇H₁₅O₂]⁺ | α-cleavage: [M - •C₄H₉]⁺ | High (Possible Base Peak) |

| 101 | [C₆H₁₃O]⁺ | Secondary: [m/z 131 - CH₂O]⁺ | Medium |

| 83 | [C₆H₁₁]⁺ | Tertiary: [m/z 101 - H₂O]⁺ | Medium |

| 57 | [C₄H₉]⁺ | Isobutyl Cation | High |

| 43 | [C₃H₇]⁺ | Isopropyl Cation (from Isobutyl) | High |

Experimental Protocol: GC-MS Analysis

This section provides a representative workflow for analyzing this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.

Objective: To obtain a high-quality Electron Ionization (EI) mass spectrum of this compound.

Materials:

-

This compound standard

-

High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

-

GC-MS system equipped with an EI source and quadrupole mass analyzer

-

Standard non-polar capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in the chosen solvent.

-

Perform a serial dilution to create a working solution of approximately 10 µg/mL.

-

-

GC-MS Instrument Setup:

-

GC Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: Scan from m/z 40 to 350 amu.

-

Transfer Line Temperature: 280 °C

-

-

-

Data Acquisition and Analysis:

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and mass spectra.

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from the apex of the peak.

-

Perform background subtraction to obtain a clean spectrum.

-

Analyze the fragmentation pattern and compare it against the predicted ions and pathways outlined in this guide.

-

Visualization of the Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation cascade for this compound under electron ionization.

Caption: Predicted EI fragmentation of this compound.

Conclusion

The electron ionization mass spectrum of this compound is predicted to be characterized by a very weak or absent molecular ion at m/z 188. The fragmentation pattern is dominated by α-cleavage events originating from the central quaternary carbon. The most significant fragmentation is the loss of an isobutyl radical to form a highly stable ion at m/z 131, which is expected to be the base peak. Other key fragments include ions at m/z 157, 101, 83, 57, and 43. This predictable fragmentation cascade serves as a reliable fingerprint for the identification and structural confirmation of this compound in complex matrices, providing essential information for researchers in analytical chemistry and drug development.

References

-

Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. (n.d.). PubMed. [Link]

-

1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-. (n.d.). NIST WebBook. [Link]

-

Metastable Peak Analysis; a Method for Elucidating Fragmentation Mechanisms and Ion Structures in Mass Spectrometry. Part II. Water Loss from the Molecular Ion of 1,2-Cyclohexanediol. (n.d.). ResearchGate. [Link]

-

1,3-Propanediol, 2TMS derivative. (n.d.). NIST WebBook. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). National Institutes of Health (NIH). [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (n.d.). University of Alabama at Birmingham (UAB). [Link]

-

This compound. (n.d.). NIST WebBook. [Link]

-

Fragmentation in Mass Spectrometry. (2023). YouTube. [Link]

-

Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). (n.d.). OIV. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder. [Link]

-

Fragmentation Pathways. (2022). Chemistry LibreTexts. [Link]

-

Fragmentation. (2022). Chemistry LibreTexts. [Link]

-

Mass Spectrometry: Fragmentation Mechanisms. (2016). YouTube. [Link]

-

Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. (n.d.). University of Louisville. [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]

- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uab.edu [uab.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. louisville.edu [louisville.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2,2-Diisobutyl-1,3-propanediol for Pharmaceutical Applications

This guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of 2,2-diisobutyl-1,3-propanediol, a sterically hindered diol with significant potential in pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles of interpreting the IR spectrum of this molecule, underpinned by a deep understanding of its structural nuances and the influence of intermolecular forces.

Introduction: The Significance of this compound in Pharmaceutical Sciences

2,2-disubstituted-1,3-propanediols are a class of compounds that offer unique structural motifs valuable in medicinal chemistry and material science. The gem-dialkyl substitution at the C2 position, in this case, two isobutyl groups, imparts considerable steric hindrance and specific conformational preferences. This structure can influence the molecule's physicochemical properties, such as solubility, crystallinity, and its ability to act as a building block in the synthesis of more complex molecules. In the pharmaceutical industry, such diols can serve as precursors for active pharmaceutical ingredients (APIs), excipients, or components of drug delivery systems.[1] The stability and defined stereochemistry of these molecules make them attractive for creating robust and reliable pharmaceutical products.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By identifying the characteristic frequencies at which different functional groups absorb infrared radiation, we can gain profound insights into molecular structure, bonding, and intermolecular interactions. For a molecule like this compound, IR spectroscopy is indispensable for confirming its identity, assessing purity, and understanding the nature of its hydroxyl groups, which are pivotal to its chemical reactivity and physical behavior.

Molecular Structure and its Spectroscopic Implications

The structure of this compound, with its bulky isobutyl groups flanking a central quaternary carbon, dictates its unique spectroscopic signature. The two primary hydroxyl groups are subject to significant steric shielding, which in turn governs the extent and nature of hydrogen bonding.

Caption: Molecular structure of this compound.

The primary spectroscopic features arise from the vibrations of the O-H, C-H, C-O, and C-C bonds within the molecule. The interplay between intramolecular and intermolecular hydrogen bonding will be a dominant factor in the appearance of the O-H stretching band.

Interpreting the Infrared Spectrum: A Guided Analysis

The infrared spectrum of this compound can be systematically analyzed by dividing it into key regions corresponding to specific functional group vibrations. As a close structural analog, neopentyl glycol (2,2-dimethyl-1,3-propanediol) serves as an excellent reference point for predicting the spectral features of the target molecule.[2]

The O-H Stretching Region (3600-3200 cm⁻¹)

This region is dominated by the stretching vibrations of the hydroxyl (O-H) groups and is highly sensitive to hydrogen bonding.

-

Free O-H Stretch: A sharp, weak band may be observed around 3600-3650 cm⁻¹ in very dilute solutions in a non-polar solvent. This corresponds to hydroxyl groups that are not involved in hydrogen bonding.

-

Hydrogen-Bonded O-H Stretch: In a condensed phase (liquid or solid), the spectrum will be dominated by a broad, strong absorption band typically centered between 3400 and 3200 cm⁻¹. This broadening is a hallmark of hydrogen bonding, as the association of molecules creates a continuum of O-H bond strengths and, consequently, a range of vibrational frequencies.[3]

Due to the steric hindrance from the bulky isobutyl groups, it is plausible that both intramolecular and intermolecular hydrogen bonding will be present. The steric hindrance may lead to a slightly higher frequency for the hydrogen-bonded O-H stretch compared to less hindered diols, as the hydrogen bonds may be weaker or distorted.[4][5]

The C-H Stretching Region (3000-2850 cm⁻¹)

This region contains the stretching vibrations of the carbon-hydrogen bonds within the isobutyl and propanediol backbone.

-

Asymmetric and Symmetric Stretching: Expect multiple sharp, medium-to-strong absorption bands between 2960 and 2870 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups in the isobutyl substituents and the propanediol chain.

The Fingerprint Region (1500-650 cm⁻¹)

This region is rich in complex vibrational modes, including bending and stretching vibrations, that are unique to the molecule as a whole.

-

C-H Bending Vibrations: Absorptions corresponding to the bending (scissoring, wagging, and twisting) of the CH₂ and CH₃ groups will appear in the 1470-1365 cm⁻¹ range.

-

C-O Stretching Vibrations: A strong, prominent band is expected in the 1050-1000 cm⁻¹ region, characteristic of the C-O stretching of primary alcohols. The exact position can be influenced by coupling with other vibrations.

-

C-C Skeletal Vibrations: Weaker absorptions corresponding to the stretching of the carbon-carbon single bonds will be present throughout the fingerprint region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |

| O-H Stretch (Hydrogen-Bonded) | 3400 - 3200 | Strong, Broad | Dominant feature in condensed phase spectra. Position and width are sensitive to the extent and nature of hydrogen bonding. |

| C-H Stretch (Asymmetric & Symmetric) | 2960 - 2870 | Strong, Sharp | Multiple peaks corresponding to CH₃ and CH₂ groups. |

| C-H Bend (Scissoring, Wagging) | 1470 - 1365 | Medium | Characteristic of alkyl groups. |

| C-O Stretch | 1050 - 1000 | Strong | Indicative of a primary alcohol. |

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Given that this compound is a low-melting solid (melting point: 41-43 °C), Attenuated Total Reflectance (ATR) FTIR spectroscopy is the recommended technique for obtaining a high-quality spectrum with minimal sample preparation.[6][7]

Instrumentation and Accessories

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

Step-by-Step Methodology

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Collect a background spectrum. This will account for any absorptions from the atmosphere (e.g., CO₂, H₂O) and the ATR crystal itself.

-

-

Sample Application:

-

Place a small amount of the this compound sample directly onto the ATR crystal.

-

If the sample is solid at room temperature, it can be gently melted by warming the ATR accessory slightly or by applying gentle pressure with the integrated press to ensure good contact with the crystal. For a low-melting solid, simply placing it on the crystal and applying pressure is often sufficient.[7]

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analyze the resulting spectrum, identifying the key absorption bands as detailed in the previous section.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mt.com [mt.com]

- 7. agilent.com [agilent.com]

A Technical Guide to the Thermal Stability and Decomposition of 2,2-diisobutyl-1,3-propanediol

This in-depth technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2,2-diisobutyl-1,3-propanediol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to deliver a thorough understanding of the thermal behavior of this compound and its structural analogs.

Introduction: The Significance of Thermal Stability in 2,2-disubstituted-1,3-propanediols

This compound belongs to the class of 2,2-disubstituted-1,3-propanediols, which are characterized by a neopentyl-like core structure. This structural motif is of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties it imparts. The gem-disubstitution at the C2 position can enhance thermal and chemical stability, making these compounds valuable as building blocks in the synthesis of various molecules, including active pharmaceutical ingredients (APIs) and polymers.[1] For instance, the related compound 2-methyl-2-propyl-1,3-propanediol is a known precursor to the anxiolytic drug meprobamate.[2]

The thermal stability of a compound is a critical parameter that influences its synthesis, purification, storage, and application. For drug development professionals, understanding the decomposition temperature and pathway is paramount for ensuring the safety, efficacy, and shelf-life of a drug substance. In materials science, the thermal properties of monomers like this compound dictate the processing conditions for polymerization and the performance of the resulting polymers.[1]

While specific experimental data on the thermal decomposition of this compound is limited in publicly available literature, a comprehensive understanding can be developed by examining its structural analogs, particularly neopentyl glycol (2,2-dimethyl-1,3-propanediol). This guide will leverage comparative data from related 2,2-dialkyl-1,3-propanediols to provide a robust predictive analysis of the thermal behavior of this compound.

Methodology for Assessing Thermal Stability

The thermal stability of organic compounds is primarily evaluated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a constant rate. This technique is instrumental in determining the onset of decomposition, the maximum decomposition temperature, and the residual mass.

Experimental Protocol for TGA:

-

Sample Preparation: A small, representative sample of the compound (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., aluminum or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Heating Program: The sample is heated at a linear heating rate, commonly 10°C/min, over a defined temperature range (e.g., 25°C to 600°C).

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition (Tonset) and the temperature of maximum weight loss (Tmax) are determined from the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of thermal events.

Experimental Protocol for DSC:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Heating and Cooling Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a constant rate (e.g., 10°C/min).

-

Data Analysis: The DSC thermogram shows endothermic and exothermic peaks corresponding to thermal events. The melting point is typically determined as the onset or peak of the melting endotherm.

Caption: Workflow for DSC analysis of thermal transitions.

Comparative Analysis of Thermal Properties of 2,2-dialkyl-1,3-propanediols

Due to the scarcity of direct experimental data for this compound, a comparative analysis with its lower alkyl chain analogs is essential. The following table summarizes the available physicochemical and thermal data for related compounds.

| Property | 2,2-dimethyl-1,3-propanediol (Neopentyl Glycol) | 2,2-diethyl-1,3-propanediol | 2-butyl-2-ethyl-1,3-propanediol | This compound |

| Molecular Formula | C5H12O2 | C7H16O2 | C9H20O2 | C11H24O2 |

| Molecular Weight | 104.15 g/mol | 132.20 g/mol | 160.26 g/mol | 188.31 g/mol |

| Melting Point (°C) | 127-130[3] | ~334 K (61°C) | - | 76 |

| Boiling Point (°C) | 210 | - | - | - |

| Decomposition Onset (TGA) | ~160[4] | Not Available | Not Available | Not Available (Predicted >160°C) |

Data for 2,2-diethyl-1,3-propanediol and 2-butyl-2-ethyl-1,3-propanediol is limited. Melting point for 2,2-diethyl-1,3-propanediol is from critically evaluated data.[5] Melting point for this compound is from the NIST WebBook.[6]

The data on neopentyl glycol indicates a decomposition onset at approximately 160°C.[4] It is reasonable to predict that the thermal stability of this compound will be in a similar range, likely slightly higher due to the increased molecular weight and van der Waals forces from the larger isobutyl groups. However, the branched nature of the isobutyl groups might introduce steric hindrance that could potentially influence the decomposition mechanism.

Predicted Decomposition Mechanism and Products

The thermal decomposition of diols can proceed through several pathways, including dehydration, oxidation (if oxygen is present), and C-C bond cleavage. For 1,3-diols like this compound, the decomposition in an inert atmosphere is likely to initiate with the elimination of water (dehydration) to form unsaturated alcohols or ethers. At higher temperatures, C-C bond scission will lead to the formation of smaller volatile fragments.

A plausible decomposition pathway for 2,2-disubstituted-1,3-propanediols involves a retro-Prins reaction or similar fragmentation mechanisms. The general synthesis of these diols often involves an aldol condensation followed by a Cannizzaro reaction or hydrogenation.[7] The thermal decomposition can be considered a reverse of these processes to some extent.

Caption: Generalized thermal decomposition pathways for a 1,3-diol.

The initial dehydration step would lead to the formation of 3-hydroxy-2,2-diisobutylpropanal or cyclic ethers. Subsequent C-C bond cleavage would likely result in the formation of isobutyraldehyde, isobutylene, and other smaller hydrocarbons. The exact product distribution would depend on the specific conditions of the thermal decomposition, including the heating rate and the presence of any catalytic impurities.

Implications for Researchers and Drug Development Professionals

The predicted thermal stability of this compound suggests that it is a relatively stable compound at ambient temperatures. However, for applications involving elevated temperatures, such as melt-processing for polymer synthesis or certain pharmaceutical formulation processes, it is crucial to maintain temperatures below the predicted decomposition onset of around 160°C to avoid degradation.

For drug development, the potential for thermal degradation during manufacturing and storage must be carefully assessed. The formation of degradation products, even in small amounts, can have significant implications for the safety and efficacy of the final drug product. Therefore, it is highly recommended that experimental TGA and DSC studies be conducted on this compound to precisely determine its thermal decomposition profile.

Furthermore, understanding the decomposition mechanism allows for the development of strategies to mitigate degradation. For instance, if dehydration is the primary initial decomposition step, controlling the water content of the system could be a critical factor in enhancing stability.

Conclusion

For researchers and professionals in drug development and materials science, this guide provides a foundational understanding of the thermal properties of this compound. However, it is imperative to underscore the necessity of empirical validation through rigorous thermoanalytical studies to establish a definitive thermal profile for this compound.

References

-

Characterization of Physical and Thermal Properties of Biofield Treated Neopentyl glycol. (2015). Journal of Physical Chemistry & Biophysics. [Link]

-

Kinetics of the plastic crystal transition in neopentyl glycol. (2020). AIP Publishing. [Link]

-

Atomistic Insights into the Anisotropic and Low Thermal Conductivity in Neopentyl Glycol Crystals: A Molecular Dynamics Study. (2021). ACS Publications. [Link]

-

Kinetics and mechanism of the oxidation of diols by acid permanganate. RSC Publishing. [Link]

-

Development, Characterization, and Latent Heat Thermal Energy Storage Properties of Neopentyl Glycol-Fatty Acid Esters as New Solid–Liquid PCMs. (2021). Industrial & Engineering Chemistry Research. [Link]

-

16.4: Periodate cleavage of 1,2-diols (glycols). (2019). Chemistry LibreTexts. [Link]

-

Ch15: Oxidation cleavage of 1,2-diols. University of Calgary. [Link]

-

THE CHEMOSELECTIVE CATALYTIC OXIDATION OF ALCOHOLS, DIOLS, AND POLYOLS TO KETONES AND HYDROXYKETONES. Stanford University. [Link]

-

Diol. Wikipedia. [Link]

-

This compound. NIST WebBook. [Link]

-

2-Methyl-2-propyl-1,3-propanediol: Applications in Organic Synthesis and Pharma. Pharmaffiliates. [Link]

-

2,2-diethyl-1,3-propanediol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). NIST/TRC Web Thermo Tables. [Link]

-

Exploring 2,2-Difluoro-1,3-Propanediol: Properties and Applications. Fluoropharm. [Link]

-

Synthesis and Characterisation of 2,2-Dinitro-1,3-propanediol-based Plasticisers. FOI. [Link]

-

Thermal degradation pathways of the poly(1,2-propanediol)s resulting... ResearchGate. [Link]

-

2, 2-Diisobutyl-1, 3-propanediol, min 98% (GC), 1 gram. Alfa Aesar. [Link]

-

This compound 98.0+%, TCI America™. Fisher Scientific. [Link]

-

2-Butyl-2-ethyl-1,3-propanediol. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,2-Dimethyl-1,3-propanediol | 126-30-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,2-diethyl-1,3-propanediol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. Diol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2,2-Diisobutyl-1,3-propanediol: Chemical Structure, Properties, and Isomeric Forms

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-diisobutyl-1,3-propanediol is a diol of interest in various chemical and pharmaceutical applications. Its unique gem-disubstituted structure, featuring two isobutyl groups on the central carbon of a propanediol backbone, imparts specific steric and physicochemical properties. This guide provides a comprehensive overview of its chemical structure, isomeric forms (or lack thereof), synthesis, and detailed analytical characterization. The information presented herein is intended to be a valuable resource for researchers utilizing this compound in drug development, polymer chemistry, and organic synthesis.

Physicochemical Properties

This compound is a C11H24O2 molecule with a molecular weight of approximately 188.31 g/mol .[1] Key physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C11H24O2 | [1] |

| Molecular Weight | 188.31 g/mol | [1] |

| CAS Number | 10547-96-3 | [1] |

| Boiling Point | 160°C / 20mmHg | [1] |

| Appearance | Inferred to be a liquid or low-melting solid at room temperature |

Chemical Structure and Isomeric Forms

The systematic IUPAC name for this compound is 2,2-diisobutylpropane-1,3-diol. The structure consists of a central carbon atom (C2) of a propane chain bonded to two isobutyl groups and two hydroxymethyl groups (-CH2OH).

Figure 1: Chemical structure of this compound.

A critical aspect for drug development professionals is the stereochemistry of a molecule. In the case of this compound, the central carbon atom (C2) is bonded to two identical isobutyl groups. According to the principles of stereochemistry, a chiral center requires a carbon atom to be bonded to four different substituent groups. Since C2 is bonded to two identical groups, it is not a chiral center. Consequently, This compound is an achiral molecule and does not have any stereoisomers (enantiomers or diastereomers). This simplifies its synthesis and purification, as there is no need for chiral resolution or stereoselective synthesis.

Synthesis of this compound

The synthesis of 2,2-disubstituted-1,3-propanediols is a well-established process in industrial and laboratory settings.[2] The most common and efficient method involves a two-step reaction sequence starting from an appropriate aldehyde and formaldehyde. For this compound, the starting aldehyde is isovaleraldehyde (3-methylbutanal).[3]

The synthesis proceeds via an initial aldol condensation followed by a crossed Cannizzaro reaction.[4][5]

-

Step 1: Aldol Condensation: Isovaleraldehyde, which possesses α-hydrogens, undergoes a base-catalyzed aldol condensation with formaldehyde (which lacks α-hydrogens).[6][7] The enolate of isovaleraldehyde adds to the carbonyl carbon of formaldehyde. This process is repeated, adding a second molecule of formaldehyde.

-

Step 2: Crossed Cannizzaro Reaction: The intermediate dialdehyde, in the presence of a strong base and excess formaldehyde, undergoes a crossed Cannizzaro reaction.[4][5] Formaldehyde is oxidized to formate, while the dialdehyde is reduced to the final product, this compound.

Figure 2: General workflow for the synthesis and purification of this compound.

Experimental Protocol

The following is a generalized, representative protocol for the synthesis of this compound.

Materials:

-

Isovaleraldehyde

-

Formaldehyde (37% aqueous solution)

-

Sodium hydroxide (or other strong base)

-

Suitable organic solvent (e.g., toluene for extraction)

-

Deionized water

-

Hydrochloric acid (for neutralization)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge the isovaleraldehyde.

-

Aldol Condensation: Slowly add the formaldehyde solution and a catalytic amount of strong base while maintaining the temperature at a controlled, typically low, temperature to manage the exothermic reaction.

-

Crossed Cannizzaro Reaction: After the initial condensation, add the remaining portion of the strong base and excess formaldehyde. The reaction mixture is then heated to drive the crossed Cannizzaro reaction to completion.

-

Workup: Cool the reaction mixture and neutralize it with hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with water and brine.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.

Analytical Characterization

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | Singlet | 4H | -CH ₂OH |

| ~2.5 | Broad Singlet | 2H | -CH₂OH |

| ~1.8 | Nonet | 2H | -CH₂CH (CH₃)₂ |

| ~1.3 | Doublet | 4H | -CH ₂CH(CH₃)₂ |

| ~0.9 | Doublet | 12H | -CH(CH ₃)₂ |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will also reflect the symmetry of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~70 | -C H₂OH |

| ~48 | -C H₂CH(CH₃)₂ |

| ~45 | C (CH₂OH)₂(CH₂CH(CH₃)₂)₂ |

| ~25 | -CH₂C H(CH₃)₂ |

| ~24 | -CH(C H₃)₂ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the hydroxyl and alkyl groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2960-2850 | Strong | C-H stretch (alkyl) |

| 1470-1450 | Medium | C-H bend (CH₂, CH₃) |

| 1385-1365 | Medium, Sharp | C-H bend (gem-dimethyl on isobutyl) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (Electron Ionization)

The mass spectrum of this compound is expected to show fragmentation patterns typical for alcohols and branched alkanes.[8] The molecular ion peak (m/z = 188) may be weak or absent. Common fragmentation pathways would include:

-

Loss of a hydroxymethyl radical (-CH₂OH, m/z = 31): Leading to a fragment at m/z = 157.

-

Loss of an isobutyl radical (-C₄H₉, m/z = 57): Resulting in a fragment at m/z = 131.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

-

Dehydration: Loss of a water molecule (H₂O, m/z = 18), which is common for alcohols, leading to a fragment at m/z = 170.

Applications in Research and Development

2,2-disubstituted-1,3-propanediols are valuable building blocks in several areas:

-

Polymer Chemistry: They are used as monomers in the synthesis of polyesters and polyurethanes, imparting properties such as thermal stability, and chemical and hydrolysis resistance.[2] The isobutyl groups in this compound would be expected to enhance the hydrophobicity and flexibility of resulting polymers.

-

Drug Development: These diols can serve as starting materials or intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs). The diol functionality allows for a variety of chemical modifications.

-

Excipients: The structural characteristics of this compound may make it suitable as an excipient to improve the solubility and bioavailability of certain drug candidates.

Conclusion

This compound is an achiral, gem-disubstituted diol with a defined chemical structure. Its synthesis is achievable through well-understood organic reactions. While experimental analytical data is not widely published, its spectral characteristics can be reliably predicted based on its structure. The unique properties conferred by the isobutyl groups make it a compound of interest for further investigation in materials science and pharmaceutical development. This guide provides a foundational understanding for researchers and scientists working with this and related compounds.

References

-

Cannizzaro Reaction. Wikipedia. [Link]

-

Isovaleraldehyde. Wikipedia. [Link]

-

Crossed Cannizzaro Reaction. Chemistry LibreTexts. [Link]

-

Aldol Condensation. Wikipedia. [Link]

-

Why does formaldehyde never undergo aldol condensation?. Quora. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

Sources

- 1. snscourseware.org [snscourseware.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Isovaleraldehyde - Wikipedia [en.wikipedia.org]

- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 5. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]

- 6. quora.com [quora.com]

- 7. Khan Academy [khanacademy.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 2,2-diisobutyl-1,3-propanediol in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-diisobutyl-1,3-propanediol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the qualitative solubility profile, predicted solubility based on molecular structure, and a detailed experimental protocol for determining solubility. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Introduction to this compound

This compound, with the CAS Number 10547-96-3, is a diol characterized by a central carbon atom substituted with two isobutyl groups and two hydroxymethyl groups.[1] Its molecular structure imparts a unique combination of polar and non-polar characteristics, which are critical in determining its solubility in various organic solvents. Understanding these solubility properties is paramount for its application in diverse fields such as pharmaceutical synthesis, polymer chemistry, and formulation science.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H24O2 | [1] |

| Molecular Weight | 188.31 g/mol | [1] |

| Melting Point | 77 °C | [1] |

| Boiling Point | 160°C/20mmHg | [1] |

| Appearance | White solid | [4] |

Theoretical Framework for Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which underscores the importance of matching the polarity of the solute and the solvent.[5] The molecular structure of this compound contains both polar hydroxyl (-OH) groups and non-polar isobutyl groups, making its solubility behavior complex and highly dependent on the nature of the solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. The two hydroxyl groups in this compound can act as both hydrogen bond donors and acceptors.[5] Consequently, strong intermolecular forces can be established with polar protic solvents, leading to a high degree of solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide): These solvents possess significant dipole moments but lack O-H or N-H bonds, precluding them from donating hydrogen bonds. However, they can act as hydrogen bond acceptors.[5] Therefore, moderate to good solubility is anticipated due to dipole-dipole interactions and hydrogen bonding with the diol's hydroxyl groups.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and are incapable of significant hydrogen bonding. The large, non-polar isobutyl groups of this compound will interact favorably with these solvents through van der Waals forces. However, the energetic penalty of disrupting the hydrogen bonding network of the solvent to accommodate the polar hydroxyl groups will likely result in lower solubility compared to polar solvents.

The overall solubility in a given solvent will be a balance between the interactions of the polar hydroxyl moieties and the non-polar isobutyl groups with the solvent molecules.

Caption: Intermolecular forces influencing solubility.

Quantitative Solubility Data

Table 2: Template for Experimental Solubility Data of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Ethyl Acetate | 25 | ||

| Dichloromethane | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 |

Experimental Protocol for Solubility Determination

The following protocol describes a robust gravimetric method for determining the solubility of this compound in various organic solvents. This method is widely accepted and provides accurate and reproducible results.[6]

Materials and Equipment

-

This compound (>98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Glass syringes

-

Drying oven

-

Validated analytical method (e.g., GC-FID, HPLC-RI) for concentration determination (optional, for cross-validation)

Procedure

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume or mass of the selected organic solvent.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24 hours to ensure that saturation is reached. The presence of undissolved solid at the end of this period is crucial.

-

Filtration: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to let the excess solid settle. Carefully draw a known volume of the supernatant (the saturated solution) using a pre-warmed glass syringe and filter it through a 0.45 µm syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.[5]

-

Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C) until a constant weight is achieved.

-

Quantification: After the solvent has completely evaporated, reweigh the vial to determine the mass of the dissolved this compound.

-

Calculation: Calculate the solubility from the mass of the dissolved solid and the volume (or mass) of the solvent used. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Sources

Methodological & Application

Application Note: Synthesis of Novel Polyesters Utilizing 2,2-diisobutyl-1,3-propanediol for Advanced Material Development

Introduction: The Imperative for Advanced Monomers in Polyester Synthesis

The field of polyester chemistry is in a perpetual state of innovation, driven by the demand for materials with tailored thermal, mechanical, and biodegradable properties. While commodity polyesters synthesized from simple diols like ethylene glycol and 1,4-butanediol have widespread applications, there is a growing need for specialty polyesters with enhanced performance characteristics. The strategic selection of monomers is paramount in achieving these desired attributes. This application note details the synthesis and potential applications of polyesters incorporating 2,2-diisobutyl-1,3-propanediol, a sterically hindered neopentyl glycol analogue. The bulky isobutyl groups at the C2 position are anticipated to impart unique properties to the resulting polyester, such as increased hydrolytic stability, amorphous character, and improved solubility in common organic solvents.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the synthesis of these novel polyesters. We will delve into the mechanistic principles of polyesterification involving sterically hindered diols, provide detailed experimental protocols for synthesis and characterization, and discuss the potential applications of these materials.

Mechanistic Considerations for the Polymerization of Sterically Hindered Diols

The synthesis of high molecular weight polyesters from sterically hindered diols such as this compound presents unique challenges compared to the polymerization of linear, unhindered diols. The bulky side groups can significantly reduce the reactivity of the hydroxyl groups, necessitating carefully optimized reaction conditions.

The primary method for synthesizing these polyesters is melt polycondensation , a step-growth polymerization technique where a diol reacts with a dicarboxylic acid or its ester derivative at elevated temperatures, typically under vacuum, to drive the removal of the condensation byproduct (water or a small alcohol) and shift the equilibrium towards polymer formation.[1]

The reaction proceeds in two stages:

-

Esterification: The initial reaction between the diol and the dicarboxylic acid (or transesterification with a diester) forms low molecular weight oligomers. This stage is often catalyzed by a proton source or a metal catalyst.

-

Polycondensation: As the reaction temperature is increased and a vacuum is applied, the oligomers further react to form high molecular weight polymer chains. The efficiency of this stage is critically dependent on the effective removal of the condensation byproduct.

Due to the steric hindrance around the hydroxyl groups of this compound, the reaction kinetics may be slower than for linear diols. To achieve high molecular weight polymers, the use of effective catalysts is crucial. Common catalysts for polyesterification include organometallic compounds based on tin, titanium, or antimony. For sterically hindered monomers, catalysts that can effectively coordinate to the carbonyl group of the dicarboxylic acid and activate it for nucleophilic attack by the hindered hydroxyl group are preferred.

Visualizing the Polyesterification Reaction

The following diagram illustrates the general mechanism of acid-catalyzed melt polycondensation of this compound with a generic dicarboxylic acid.

Caption: Acid-catalyzed polyesterification mechanism.

Experimental Protocol: Synthesis of Poly(2,2-diisobutyl-1,3-propanediyl adipate)

This protocol provides a detailed methodology for the synthesis of a polyester from this compound and adipic acid via melt polycondensation.

Materials and Reagents

| Material/Reagent | Supplier | Purity | Notes |

| This compound | (Available from specialty chemical suppliers) | >98% | Must be dry. |

| Adipic Acid | Sigma-Aldrich | >99% | |

| Titanium(IV) isopropoxide (TTIP) | Sigma-Aldrich | >97% | Catalyst. Handle under inert atmosphere. |

| Toluene | Fisher Scientific | Anhydrous | For catalyst solution preparation. |

| Chloroform | Fisher Scientific | ACS Grade | For polymer dissolution. |

| Methanol | Fisher Scientific | ACS Grade | For polymer precipitation. |

| Nitrogen Gas (high purity) | >99.99% | For inert atmosphere. |

Step-by-Step Synthesis Protocol

-

Reactor Setup:

-

Assemble a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a collection flask.

-

Ensure all glassware is thoroughly dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen.

-

-

Charging of Reactants:

-

Charge the flask with this compound (0.1 mol, 20.23 g) and adipic acid (0.1 mol, 14.61 g). A slight excess of the diol (e.g., 1.05 equivalents) can be used to compensate for any potential loss during the reaction.

-